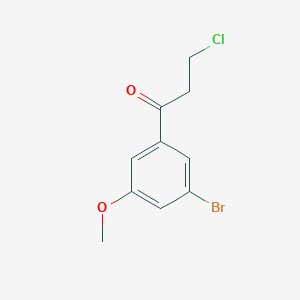
1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of bromine, methoxy, and chlorine functional groups attached to a phenyl ring and a propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one typically involves the bromination and methoxylation of a phenyl ring followed by the introduction of a chloropropanone chain. The reaction conditions often require the use of bromine and methanol as reagents, with a catalyst to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing bromine or chlorine.
Scientific Research Applications
1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to participate in various biochemical pathways, potentially leading to therapeutic effects or biological activity.
Comparison with Similar Compounds
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-5-methoxybenzeneboronic acid
- 3-Bromo-5-methoxypyridine
Comparison: 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one is unique due to its specific combination of bromine, methoxy, and chlorine functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique opportunities for chemical synthesis and research applications.
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6H,2-3H2,1H3 |
InChI Key |
PXBLZGVDGZUTFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















